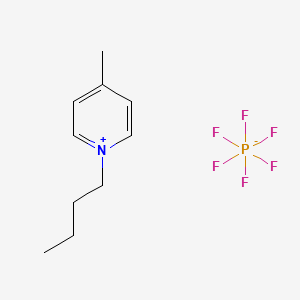

1-Butyl-4-methylpyridinium hexafluorophosphate

Übersicht

Beschreibung

1-Butyl-4-methylpyridinium hexafluorophosphate is an ionic liquid with the molecular formula C10H16F6NP. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

1-Butyl-4-methylpyridinium hexafluorophosphate can be synthesized through a reaction between 1-butyl-4-methylpyridinium chloride and hexafluorophosphoric acid. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization or other suitable purification methods to achieve high purity .

Analyse Chemischer Reaktionen

1-Butyl-4-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Wissenschaftliche Forschungsanwendungen

1-Butyl-4-methylpyridinium hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: The compound is employed in biological studies, particularly in the extraction and purification of biomolecules.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, and in electrochemical applications

Wirkmechanismus

The mechanism of action of 1-Butyl-4-methylpyridinium hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-4-methylpyridinium hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium hexafluorophosphate: This compound has similar properties but differs in the structure of the cation.

1-Ethyl-3-methylimidazolium hexafluorophosphate: Another similar ionic liquid with a different alkyl chain length on the cation.

1-Butyl-4-methylpyridinium tetrafluoroborate: This compound has a different anion, which can influence its properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific cation and anion combination, which contributes to its distinct properties and applications.

Biologische Aktivität

1-Butyl-4-methylpyridinium hexafluorophosphate (BMPH) is a type of ionic liquid that has garnered attention for its diverse biological activities. This compound, characterized by its unique ionic structure, exhibits properties that are relevant in various fields, including biochemistry, environmental science, and materials science. This article provides a detailed overview of the biological activity of BMPH, supported by research findings and case studies.

BMPH is classified as a pyridinium-based ionic liquid with the chemical formula C₉H₁₄F₆N and CAS number 401788-99-6. Its structure allows it to interact with biological systems in unique ways, influencing metabolic processes and cellular interactions.

Antagonistic Properties

Research indicates that BMPH acts as a moderate antagonist in biological assays, with an AC50 value of 1.94 μM . This value represents the concentration at which BMPH inhibits 50% of the maximum biological activity in a given assay. Such antagonistic behavior suggests potential applications in modulating biological responses, particularly in cellular signaling pathways .

Interaction with Bacterial Biofilms

A significant application of BMPH has been observed in the study of bacterial biofilms, particularly those formed by Streptococcus mutans. In a recent study, BMPH was utilized in the development of a glucose microsensor that effectively quantified glucose consumption by S. mutans biofilms. The sensor demonstrated high selectivity and sensitivity, enabling real-time monitoring of bacterial metabolic activity . This capability is crucial for understanding the cariogenic behavior of S. mutans, which is linked to dental caries development.

Effects on Plant Systems

BMPH has also been investigated for its effects on plant systems. Experiments involving its application to soil revealed alterations in flavonoid production in plants like Ginkgo biloba under varying salt concentrations. The presence of BMPH influenced chlorophyll fluorescence and ion homeostasis, suggesting its role as a modulator in plant stress responses .

Study 1: Glucose Consumption in S. mutans

A study focused on the metabolic interactions within S. mutans biofilms highlighted the role of BMPH in enhancing glucose detection via a novel enzyme immobilization matrix. The findings indicated that BMPH facilitated a significant increase in current density during electrochemical measurements, allowing for precise mapping of glucose consumption profiles within biofilms .

Study 2: Plant Response Modulation

Another investigation examined the impact of BMPH on oxidative stress in spring barley and common radish exposed to quaternary ammonium salts. The addition of BMPH to soil affected plant growth parameters and antioxidant systems, showcasing its potential as a biostimulant or stress mitigator .

Comparative Analysis

The following table summarizes key findings related to the biological activity of BMPH across different studies:

Eigenschaften

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-10(2)6-9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSZSSGZQFAUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049296 | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401788-99-6 | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.